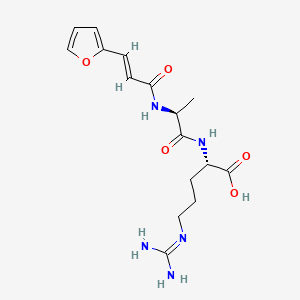

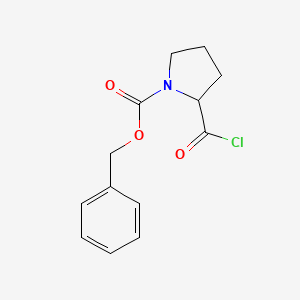

4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a phenyl group and a butyric acid moiety. For instance, the synthesis of a compound with a phenyl group attached to butyric acid is reported in the first paper, where the compound is designed to alkylate a specific reagent in a manner similar to chlorambucil . The second paper discusses the inhibitory properties of 4-phenyl-3-butenoic acid on peptidylglycine hydroxylase, an enzyme involved in peptide modification . The third paper describes the synthesis of an antioxidant that also contains a phenyl group and a propionate, which is structurally related to butyric acid .

Synthesis Analysis

The synthesis of related compounds involves careful selection of reactants and conditions to achieve the desired product. In the first paper, the synthesis of a phenyl butyric acid derivative is achieved, and the compound is tested for its ability to alkylate a specific reagent . The third paper provides a detailed process improvement for the synthesis of an antioxidant, which could offer insights into optimizing the synthesis of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid by adjusting catalysts and reaction conditions to improve yield and purity .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid can be inferred to some extent from the papers. The presence of a phenyl group and a butyric acid moiety is common in the discussed compounds, which suggests that the target compound would also exhibit certain properties based on these functional groups, such as potential aromatic interactions and acidity .

Chemical Reactions Analysis

The chemical reactions involving compounds with phenyl and butyric acid groups can be complex. The first paper indicates that the synthesized compound can alkylate other molecules, which is a type of chemical reaction where an alkyl group is transferred to another molecule . The second paper suggests that the presence of an olefinic double bond can lead to irreversible inhibition of an enzyme, indicating a potential for covalent bonding between the compound and the enzyme .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid are not provided, the properties of similar compounds can offer some insights. The antioxidant described in the third paper has a melting point range, which is a physical property that can be measured and used to assess purity . The chemical properties of these compounds, such as their reactivity and interactions with enzymes, are also discussed, providing a basis for understanding how 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid might behave in biological systems .

Scientific Research Applications

Liquid Crystalline Properties

Research by Thaker et al. (2012) focused on synthesizing and characterizing novel liquid crystalline compounds containing 2,6-disubstituted naphthalene and studying their mesomorphic properties. They investigated compounds related to 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid and found enantiotropic nematic mesophase and smectic A mesophase in certain derivatives, highlighting their potential in liquid crystal technology (Thaker et al., 2012).

Interfacial Layer Material in Solar Cells

Choi et al. (2013) synthesized carboxylic acid functionalized fullerene derivatives and investigated their application as interfacial layers in inverted polymer solar cells. They observed that the –COOH groups on the derivatives improved the photovoltaic performance, suggesting potential applications of similar compounds in renewable energy technologies (Choi et al., 2013).

Antimicrobial Activity

Mickevičienė et al. (2015) explored the synthesis of derivatives containing 2-Hydroxyphenyl and assessed their antimicrobial activity. They found that some synthesized compounds exhibited good antimicrobial activity against various bacteria and fungi, indicating the potential of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid derivatives in pharmaceutical research (Mickevičienė et al., 2015).

Chirality Assignment in Chemistry

Yashima et al. (1997) synthesized phenylacetylenes for chirality assignment of carboxylic acids using circular dichroism. They demonstrated that these compounds could determine the chirality of acids, suggesting a possible application of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid in analytical chemistry (Yashima et al., 1997).

properties

IUPAC Name |

4-hydroxy-4-(3-methyl-4-propoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-8-18-13-6-4-11(9-10(13)2)12(15)5-7-14(16)17/h4,6,9,12,15H,3,5,7-8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUELZHAUYMRIPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

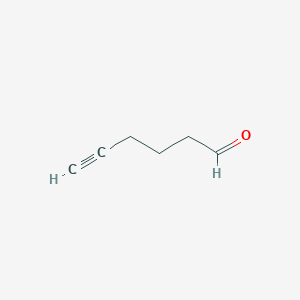

CCCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)